

Alternative Compounds Identified in Search:

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Compound of Interest

Compound Name: PKUMDL-LTQ-301

Cat. No.: B15566019

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NTX-301: A novel hypomethylating agent investigated for its therapeutic potential in Acute Myeloid Leukemia (AML).

- **Mechanism of Action:** NTX-301 is described as a novel hypomethylating agent.[1][2] Hypomethylating agents (HMAs) are a class of drugs that inhibit DNA methyltransferases, leading to a reduction in DNA methylation. This can reactivate tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.
- **Preclinical Findings:** Preclinical studies have demonstrated the anti-leukemic activity of NTX-301.[1] In in vivo models, NTX-301 treatment resulted in significant, dose-dependent tumor suppression in AML xenografts.[1] Notably, it has shown an improved therapeutic index both as a monotherapy and in combination with the BCL-2 inhibitor venetoclax when compared to conventional HMAs like azacitidine and decitabine.[1] Combination therapy of NTX-301 with venetoclax has been reported to achieve complete tumor remission and prolong survival in mouse models.[1]

HLX301: A bispecific antibody targeting PD-L1 and TIGIT for the treatment of advanced solid tumors.

- **Mechanism of Action:** HLX301 is a humanized IgG1 bispecific antibody that simultaneously targets two immune checkpoint proteins: PD-L1 and TIGIT.[3] Both PD-L1 and TIGIT are involved in T-cell immunosuppression in the tumor microenvironment.[3] By blocking both pathways, HLX301 aims to enhance the anti-tumor immune response.

- Clinical Development: A Phase 1/2 first-in-human study (NCT05102214) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of HLX301 monotherapy in patients with advanced solid tumors.[3]

PQR309: An oral pan-PI3K, mTORC1/mTORC2 inhibitor for the treatment of advanced solid tumors.

- Mechanism of Action: PQR309 is a small molecule inhibitor that targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. It acts as a dual inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes 1 and 2.
- Clinical Development: A Phase 1 trial of PQR309 evaluated its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[4] The study established a recommended Phase 2 dose and identified hyperglycemia as a mechanism-based toxicity.[4]

Due to the lack of specific information for "**PKUMDL-LTQ-301**," it is not possible to provide the requested in-depth technical guide, data tables, experimental protocols, or visualizations for this specific compound.

If "**PKUMDL-LTQ-301**" is a valid, but not yet publicly disclosed compound, this information is not accessible through public searches. If the intended query was for one of the alternative compounds listed above, please specify, and a detailed report can be generated based on the available data.

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References

1. The preclinical efficacy of the novel hypomethylating agent NTX-301 as a monotherapy and in combination with venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
2. The preclinical efficacy of the novel hypomethylating agent NTX-301 as a monotherapy and in combination with venetoclax in acute myeloid leukemia - PubMed

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- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
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